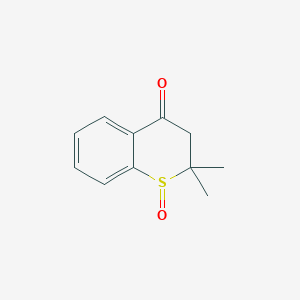

2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-oxo-3H-thiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOJHNTVFKIULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-17-8 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1lambda4-benzothiopyran-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2,2-Dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide, also known as benzothiopyran oxide, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 220.28 g/mol

- CAS Number : 13189-17-8

- LogP : 3.14370 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, a study reported an IC50 value of 16.3 µg/mL against Leishmania tropica when combined with other compounds .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide typically involves cyclization reactions starting from suitable precursors like 2-aminothiophenol and methyl chloroacetate under basic conditions. Various derivatives have been synthesized to enhance its biological activity:

| Derivative | Biological Activity | IC50 Value |

|---|---|---|

| Compound A | Antimicrobial | 16.3 µg/mL |

| Compound B | Anticancer | Not specified |

| Compound C | Antiviral | Not specified |

Case Studies

Several case studies highlight the biological potential of this compound:

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of benzothiopyran derivatives revealed that certain modifications significantly enhanced their activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can lead to improved pharmacological profiles .

- Anticancer Research : In vitro assays demonstrated that a derivative of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide is in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives. This reaction is crucial for synthesizing complex natural products and pharmaceuticals .

- Catalysis : It has been explored as a catalyst in asymmetric synthesis processes, particularly in the formation of chiral centers. The compound can enhance reaction efficiency and selectivity when used alongside other catalysts .

Medicinal Chemistry

In medicinal chemistry, 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide has shown promise in the development of therapeutic agents:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research has suggested that compounds related to 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide may have anticancer effects through mechanisms that induce apoptosis in cancer cells .

Materials Science

The compound's unique properties also make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in polymerization processes to create materials with specific mechanical and thermal properties .

Case Study 1: Diels-Alder Reaction

A study demonstrated the use of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide in a Diels-Alder reaction to synthesize a series of substituted cyclohexenes. The reaction conditions were optimized to achieve high yields and selectivity for the desired product.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results showed significant inhibition of growth compared to control samples, indicating potential for further development into antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

While direct experimental data on the dimethyl target compound is absent in the provided evidence, structural parallels suggest:

- Synthetic Utility : The dimethyl groups may hinder nucleophilic attacks, making the compound a stable intermediate in multi-step syntheses.

Limitations : The absence of empirical data (e.g., melting points, spectral profiles) necessitates caution in extrapolating properties. Further experimental studies are required to validate these hypotheses.

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via oxidation of its sulfide precursor using dimethyldioxirane (DMD). Key parameters include:

- Oxidant stoichiometry : Using 1 equivalent of DMD yields sulfoxide, while excess DMD (≥2 equivalents) promotes sulfone formation .

- Solvent selection : Solvents with high hydrogen bond donor capacity (e.g., water or alcohols) increase sulfoxide/sulfone ratios due to transition-state stabilization .

- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.

Q. Example Optimization Table :

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- NMR : Compare experimental 1H/13C NMR data with predicted spectra derived from SMILES (e.g.,

O=S(C1=C2C=CC=C1)C(C)CC2=O) and InChI (e.g.,1S/C10H10O2S/c1-7-6-9(11)8-4-2-3-5-10(8)13(7)12/h2-5,7H,6H2,1H3) . - LCMS : Use high-resolution mass spectrometry to confirm molecular weight (C10H10O2S, MW: 210.25 g/mol) and purity (>98%) .

- NMR : Compare experimental 1H/13C NMR data with predicted spectra derived from SMILES (e.g.,

- X-ray crystallography : For unambiguous confirmation, crystallize the compound and analyze bond lengths/angles (e.g., pyran ring half-chair conformation observed in analogous structures) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Hazard mitigation : Wear PPE (gloves, goggles) due to acute toxicity (OSHA Category 4) and skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via authorized waste facilities .

Advanced Research Questions

Q. Why does sulfoxidation of this compound exhibit low diastereoselectivity, and how can this be addressed?

Methodological Answer: Low diastereoselectivity arises from minimal steric differentiation during DMD’s electrophilic attack on the sulfur atom. Strategies to modulate selectivity include:

- Substituent engineering : Introduce bulky groups at the 2-position to create steric bias .

- Solvent effects : Use chiral solvents or additives to induce asymmetry in the transition state .

- Catalytic asymmetric oxidation : Explore chiral catalysts (e.g., titanium–tartrate complexes) for enantioselective sulfoxidation .

Q. What explains the unusual reactivity of sulfoxide derivatives toward electrophilic oxidants compared to their sulfide precursors?

Methodological Answer: Sulfoxides exhibit higher reactivity due to transannular stabilization in the transition state. The sulfoxide’s conformation allows favorable orbital overlap between sulfur lone pairs and oxidizing agent electrophiles, lowering activation energy. Computational modeling (e.g., DFT calculations) can validate this mechanism by analyzing charge distribution and transition-state geometries .

Q. How do solvent polarity and hydrogen-bonding capacity influence sulfoxide/sulfone ratios during oxidation?

Methodological Answer:

- Hydrogen bond donors (e.g., water, alcohols): Stabilize sulfoxide intermediates via H-bonding to the sulfoxide oxygen, slowing further oxidation to sulfones .

- Nonpolar solvents : Accelerate sulfone formation due to reduced stabilization of intermediates.

- Quantitative analysis : Measure rate constants (k1 for sulfoxide, k2 for sulfone) using kinetic studies in varied solvents.

Q. Data Correlation :

| Solvent (H-bond donor strength) | Sulfoxide/Sulfone Ratio |

|---|---|

| Water (strong) | 5:1 |

| Acetonitrile (weak) | 1:3 |

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., pyran ring puckering) .

- QSPR models : Correlate substituent effects (e.g., methyl groups) with oxidation potential using Hammett constants .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (predicted boiling point: 422°C) .

- Photostability : Store in amber vials at 4°C to prevent UV-induced degradation .

- Hydrolytic stability : Conduct accelerated aging studies in buffered solutions (pH 1–13) to assess susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.